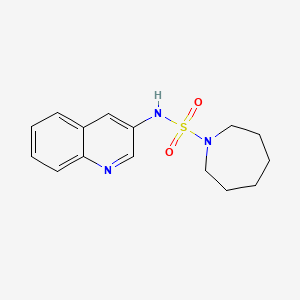![molecular formula C22H13Cl2N3O4 B5159833 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical and physical properties, which make it an ideal candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This leads to the disruption of normal cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide in laboratory experiments is its high potency and selectivity towards cancer cells and microorganisms. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, careful consideration should be given to the dosage and exposure time when conducting experiments with this compound.
Zukünftige Richtungen
There are several future directions for research on N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide. One of the major areas of research is the development of new analogs with improved potency and selectivity towards cancer cells and microorganisms. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, the potential applications of this compound in other fields such as materials science and nanotechnology should also be explored.
Synthesemethoden
The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis include 5,7-dichloro-1,3-benzoxazol-2-amine and 3-nitrobenzaldehyde. The reaction between these two compounds leads to the formation of an intermediate product, which is then treated with acryloyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O4/c23-15-11-18(24)21-19(12-15)26-22(31-21)14-5-7-16(8-6-14)25-20(28)9-4-13-2-1-3-17(10-13)27(29)30/h1-12H,(H,25,28)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQPOTYJFXMNO-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)



